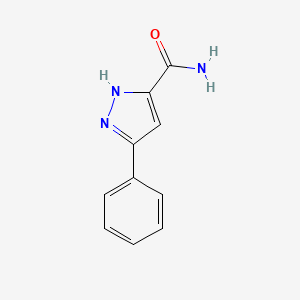

3-Phenyl-1H-pyrazole-5-carboxamide

Vue d'ensemble

Description

3-Phenyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a phenyl group attached to the pyrazole ring, which significantly influences its chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-pyrazole-5-carboxamide typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions include heating the mixture in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These methods allow for precise control over reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phenyl group and the pyrazole ring structure.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and chemical properties, making them valuable for further research and applications.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

3-Phenyl-1H-pyrazole-5-carboxamide derivatives have been investigated for their potential as anticancer agents. Studies have shown that these compounds can inhibit various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). For instance, one study reported that a derivative exhibited an IC50 value of 26 µM against A549 cells, indicating significant cytotoxicity .

Anti-inflammatory Properties

Research has demonstrated that this compound derivatives possess anti-inflammatory effects. In one study, compounds were tested using a carrageenan-induced paw edema model, showing promising results compared to standard anti-inflammatory drugs like ibuprofen .

Enzyme Inhibition

The compound has also been explored as an inhibitor of various enzymes. For example, derivatives of this compound have been identified as potent inhibitors of coagulation factor XIa (FXIa), which is crucial for blood clotting. One specific derivative showed a Ki value of 90.37 nM, highlighting its potential in anticoagulant therapy .

Biological Applications

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been evaluated against several bacterial strains and fungi. A study synthesized new pyrazole derivatives which exhibited significant antimicrobial activity, suggesting their potential use in treating infections .

Neuroprotective Effects

Recent studies have indicated that certain derivatives may exhibit neuroprotective properties by targeting specific pathways involved in neurodegeneration. This aspect is particularly relevant for developing treatments for conditions such as Alzheimer's disease .

Material Science

Fluorescent Materials

In addition to biological applications, this compound has been utilized in the development of new materials with unique properties, including fluorescence. These materials can be applied in sensors and imaging technologies .

Case Studies

Mécanisme D'action

The mechanism by which 3-Phenyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activities. The pyrazole ring structure plays a crucial role in the compound's ability to modulate various biochemical processes, such as enzyme inhibition and signal transduction pathways.

Comparaison Avec Des Composés Similaires

3-Phenyl-1H-pyrazole-5-carboxamide is structurally similar to other pyrazole derivatives, such as 1H-pyrazole-5-carboxamide and 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide. its unique phenyl group confers distinct chemical and biological properties, making it a valuable compound for research and applications.

Would you like more information on any specific aspect of this compound?

Activité Biologique

3-Phenyl-1H-pyrazole-5-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Molecular Formula : C₁₂H₁₃N₃O₂

Molecular Weight : Approximately 231.255 g/mol

Structural Features : The compound contains a pyrazole ring with a carboxamide group, which contributes to its biological activity through interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anti-inflammatory Properties

- Anticancer Activity

- Enzyme Inhibition

1. Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo models. This suggests its potential utility in treating inflammatory diseases, such as rheumatoid arthritis and other chronic inflammatory conditions .

2. Anticancer Activity

The compound has shown promising anticancer properties across various cancer cell lines. Notably, it has been effective against lung, breast, and colorectal cancer cells. The mechanism involves arresting the cell cycle at the G2/M phase by inhibiting tubulin polymerization, which is crucial for cancer cell division .

Table 1: Anticancer Activity of this compound

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Lung Cancer | A549 | 12.5 | Inhibition of tubulin polymerization |

| Breast Cancer | MDA-MB-231 | 10.0 | Cell cycle arrest at G2/M phase |

| Colorectal Cancer | HCT116 | 15.0 | Induction of apoptosis |

3. Enzyme Inhibition

This compound has been investigated as an inhibitor of several enzymes involved in disease processes, particularly mitogen-activated protein kinases (MAPKs). These enzymes play a critical role in inflammatory responses and cancer progression .

Table 2: Enzyme Inhibition Potency

| Enzyme | Inhibition Type | IC50 (nM) |

|---|---|---|

| MAPK | Selective inhibitor | 90.37 |

| Cyclooxygenase (COX) | Non-selective | 150 |

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. The results indicated a reduction in paw edema and histological improvements in tissues affected by inflammation .

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Propriétés

IUPAC Name |

3-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)9-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBLHZAESSFKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic applications of 3-Phenyl-1H-pyrazole-5-carboxamide derivatives?

A: Research suggests that certain derivatives within this chemical class demonstrate promising osteopromotive activity. A study focusing on the derivative 1-(4-(tert-butyl)benzyl)-N-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide (Pyr-C) showed its ability to stimulate osteogenic differentiation in MC3T3-E1 cells []. This finding highlights the potential of these compounds for developing new therapies for bone-related diseases.

Q2: How does the structure of this compound influence its biological activity?

A: While specific structure-activity relationships require further investigation, initial studies provide some insights. For instance, the derivative Pyr-C, featuring specific substitutions on the pyrazole ring, exhibited significant effects on osteogenic differentiation []. This suggests that modifications to the core structure can significantly impact biological activity and open avenues for designing derivatives with enhanced potency and selectivity for specific therapeutic targets.

Q3: Are there any analytical techniques available to study the fragmentation patterns of this compound derivatives?

A: Yes, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has proven to be a valuable tool for analyzing the fragmentation patterns of these compounds []. This technique helps in understanding the decomposition pathways and identifying characteristic fragments, which can be useful in drug discovery and development. For example, researchers observed an unusual fragmentation involving the loss of 11 u in a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives [].

Q4: Can you provide an example of a this compound derivative with its structural characterization?

A: The compound 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide serves as a specific example within this class []. Although its molecular formula and weight weren't provided in the abstract, the study details its crystallographic structure. The research highlights the spatial arrangement of the pyrazole ring in relation to other substituents like phenyl, pyridine, and ethoxyphenyl rings. This structural information is critical for understanding its potential interactions with biological targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.